

(S)-Landipirdine (SYN120) in Parkinson's Disease Dementia: A Technical Whitepaper

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Compound of Interest

Compound Name: (S)-Landipirdine

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Executive Summary

(S)-Landipirdine (also known as SYN120) is a potent and selective dual antagonist of the serotonin 5-HT₆ and 5-HT_{2A} receptors.^[1] Preclinical evidence suggested that modulating these receptors could offer a novel therapeutic approach for the cognitive and psychiatric symptoms associated with neurodegenerative diseases. This led to the clinical investigation of **(S)-Landipirdine** in patients with Parkinson's disease dementia (PDD). A Phase 2a proof-of-concept study, the SYNAPSE trial, was conducted to evaluate its safety, tolerability, and efficacy. While the trial did not meet its primary cognitive endpoints, it provided valuable insights into the potential effects of dual 5-HT₆/5-HT_{2A} receptor antagonism in this patient population, noting a potential benefit in apathy and activities of daily living, but also a worsening of motor symptoms.^{[2][3]} Ultimately, the development of landipirdine for cognition disorders and dementia was discontinued.^[4] This technical guide provides a comprehensive overview of the available data on **(S)-Landipirdine** in the context of PDD studies.

Preclinical Rationale

While specific preclinical data for **(S)-Landipirdine** in Parkinson's disease models is not extensively published, the rationale for its investigation stems from the known roles of the 5-HT₆ and 5-HT_{2A} receptors in cognition and neuropsychiatric symptoms.

- **5-HT6 Receptor Antagonism:** 5-HT6 receptors are predominantly expressed in brain regions associated with learning and memory. Their antagonism has been shown to modulate multiple neurotransmitter systems and is hypothesized to improve cognitive function.
- **5-HT2A Receptor Antagonism:** 5-HT2A receptors are implicated in psychiatric symptoms such as psychosis, depression, and apathy.[5] Antagonism of these receptors is a mechanism of action for several atypical antipsychotic medications.

The dual antagonism of both receptors by **(S)-Landipirdine** presented a novel approach to simultaneously address both the cognitive and neuropsychiatric dimensions of PDD.

Clinical Development: The SYNAPSE Study (Phase 2a)

The SYNAPSE study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week trial designed to assess the safety, tolerability, and preliminary efficacy of **(S)-Landipirdine** in patients with PDD who were already receiving a stable dose of a cholinesterase inhibitor.[6][7]

Experimental Protocol

- **Participants:** The study enrolled 82 patients diagnosed with Parkinson's disease dementia.[2]
- **Intervention:** Patients were randomized to receive either **(S)-Landipirdine** (100 mg once daily) or a placebo.[3][8] The dosing regimen for the active group involved a titration period.[8]
- **Primary Efficacy Endpoint:** The primary outcome was the change from baseline in the Continuity of Attention (COA) score from the Cognitive Drug Research (CDR) computerized cognition battery.[8]
- **Key Secondary Efficacy Endpoint:** The key secondary outcome was the change from baseline in the Quality of Episodic Memory (QEM) score from the CDR battery.[3]
- **Other Secondary Endpoints:** A range of other cognitive, psychiatric, and functional measures were assessed, including:

- Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
- Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC)
- Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)
- Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)
- Neuropsychiatric Inventory (NPI), including sub-scores for apathy/indifference, irritability/lability, and anxiety.[2][5]
- Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, and rates of study discontinuation.[2]

Quantitative Data Summary

Efficacy Outcomes

The SYNAPSE trial did not demonstrate a statistically significant improvement in its primary or key secondary cognitive endpoints.[3] However, nominal improvements were observed in measures of apathy and cognitive-related daily activities.[2][3]

Efficacy Measure	(S)-Landipirdine Group	Placebo Group	p-value	Citation
Primary Endpoint				
CDR Continuity of Attention (change from baseline)	No significant difference	No significant difference	Not significant	[3]
Key Secondary Endpoint				
CDR Quality of Episodic Memory (change from baseline)	No significant difference	No significant difference	Not significant	[3]
Other Secondary Endpoints				
NPI-Apathy/Indifference Score (change from baseline)	Improved	Worsened	0.028 (unadjusted)	[2][3]
Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)	Improved	No significant change	0.029 (unadjusted)	[2][3]
NPI-Irritability/Lability (effect size)	0.08	[5]		
NPI-Anxiety (effect size)	0.09	[5]		

SCOPA-SLEEP				
Nighttime Sleep (effect size)	0.05	[5]		
UPDRS Part III (Motor Score)	Worsened	No significant change	Significant	[3]

Table 1: Summary of Key Efficacy Outcomes from the SYNAPSE Phase 2a Trial.

Safety and Tolerability

(S)-Landipirdine was generally well-tolerated, with a similar overall incidence of adverse events and study discontinuations compared to placebo.[2] However, a notable observation was the worsening of motor symptoms in the treatment group.

Safety and Tolerability Measure	(S)-Landipirdine Group (N=38)	Placebo Group (N=44)	Citation
Any Adverse Event	74%	77%	[2]
Treatment Discontinuation due to AEs	16%	16%	[2]
More Frequent AEs	Nausea, Vomiting	-	[2]
Motor Symptoms (UPDRS)	Worsened	No significant change	[2][3]

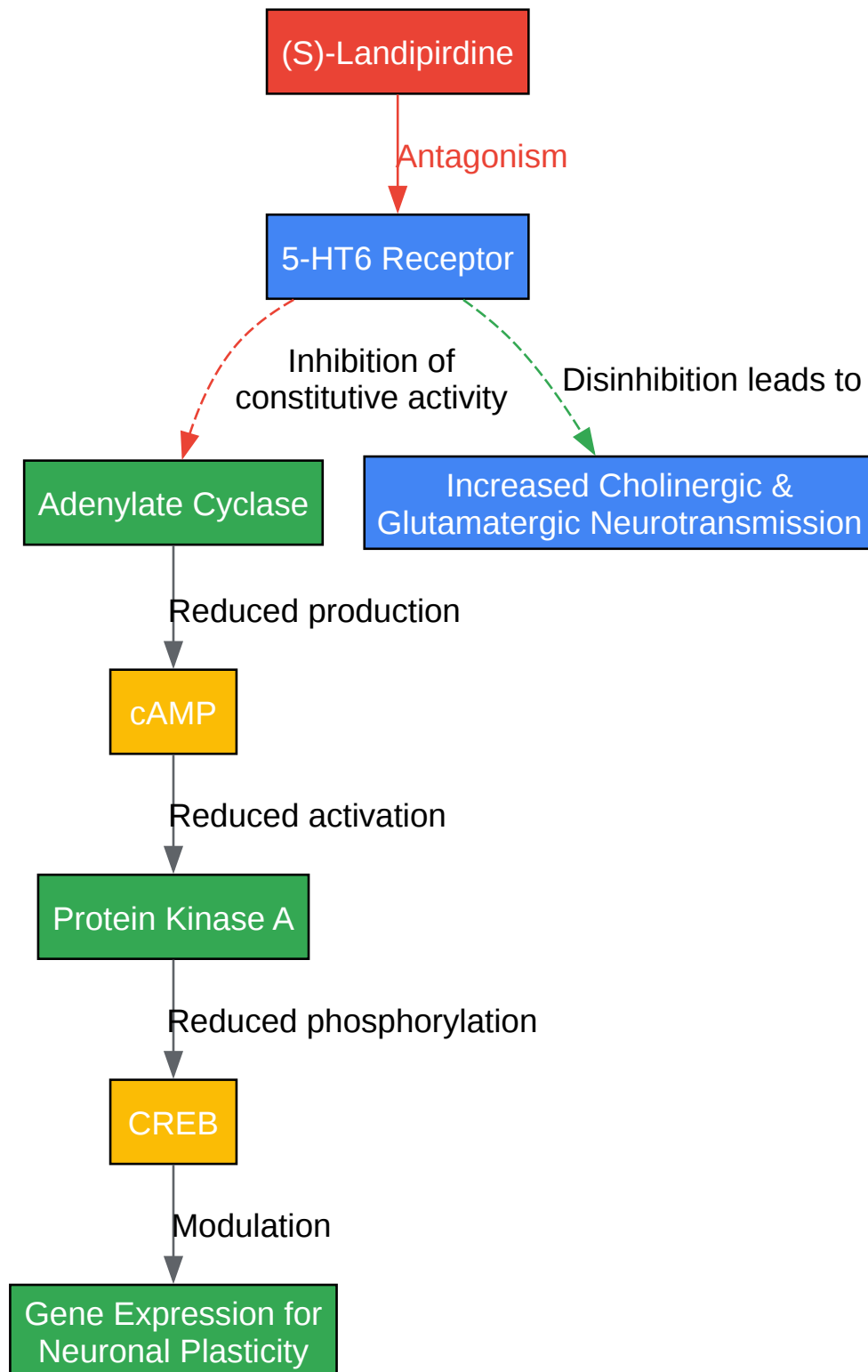
Table 2: Overview of Safety and Tolerability Findings.

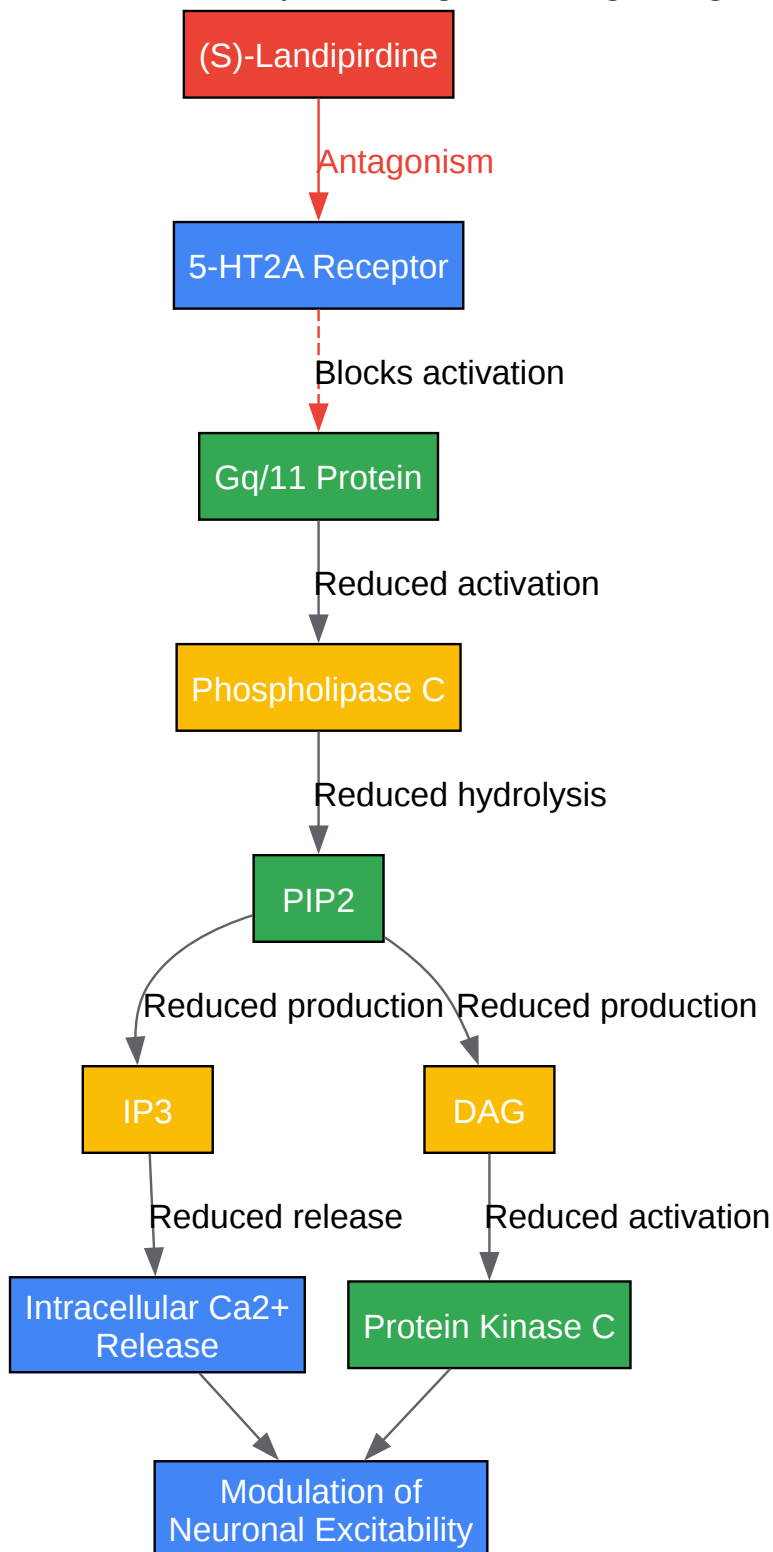
Signaling Pathways

5-HT6 Receptor Signaling

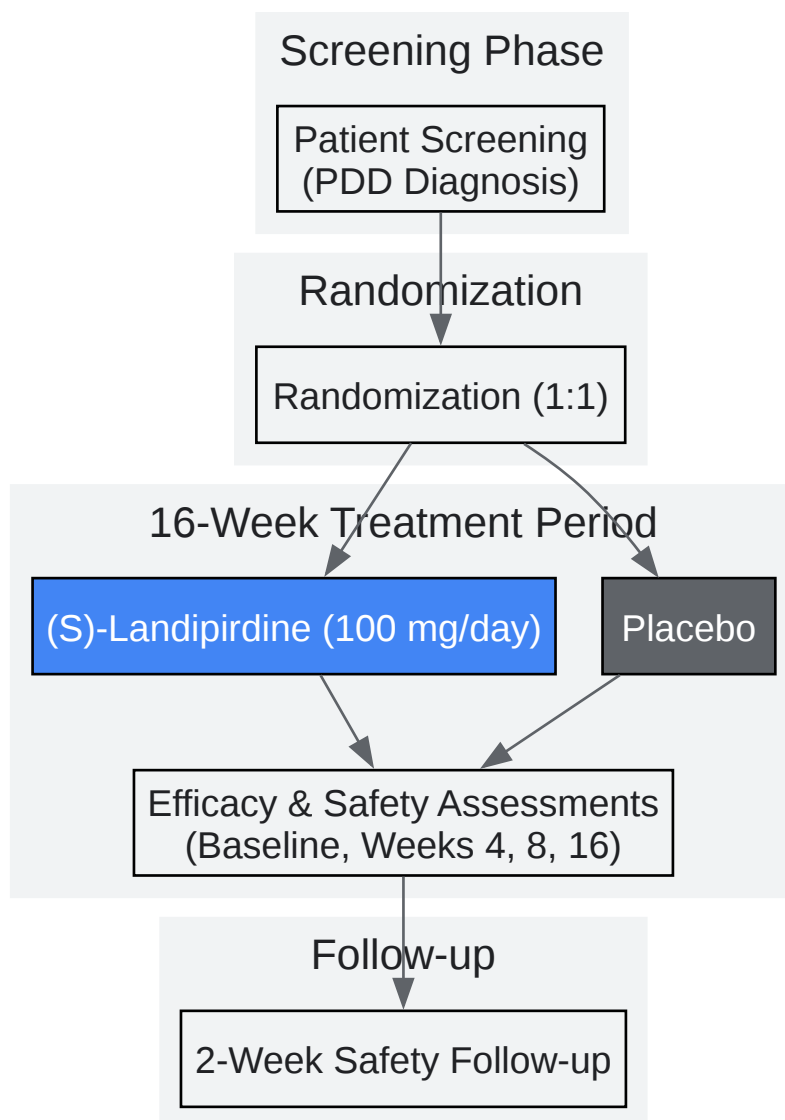
Antagonism of the 5-HT6 receptor is thought to exert its pro-cognitive effects through the modulation of multiple downstream signaling cascades.

5-HT6 Receptor Antagonism Signaling



5-HT_{2A} Receptor Antagonism Signaling

SYNAPSE Phase 2a Trial Workflow



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